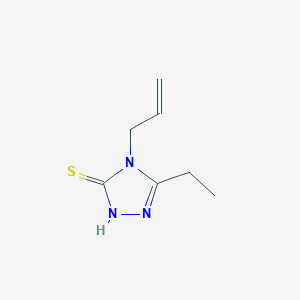

4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol

Description

Significance of the 1,2,4-Triazole (B32235) Heterocycle in Pharmaceutical Sciences

The 1,2,4-triazole moiety is a cornerstone in the development of a wide array of therapeutic agents. semanticscholar.orgnih.gov Its presence is integral to the efficacy of numerous clinically approved drugs, showcasing its broad pharmacological importance. scirp.orgnih.gov The structural characteristics of 1,2,4-triazoles allow for a wide range of substituents, enabling the fine-tuning of their biological activity. nih.gov This has led to the development of drugs with diverse therapeutic applications, including:

Antifungal agents: Fluconazole, itraconazole, and voriconazole (B182144) are prominent examples of 1,2,4-triazole-containing antifungals that have revolutionized the treatment of systemic fungal infections. scirp.org

Antiviral agents: Ribavirin, a broad-spectrum antiviral drug, features a 1,2,4-triazole carboxamide moiety. nih.gov

Anxiolytics: Alprazolam and etizolam are well-known benzodiazepine (B76468) derivatives that incorporate the 1,2,4-triazole ring and are used to manage anxiety disorders. scirp.org

Anticancer agents: Letrozole and anastrozole (B1683761) are non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer. nih.gov

Beyond these examples, the 1,2,4-triazole scaffold has been extensively investigated for a plethora of other biological activities, including antibacterial, anticonvulsant, anti-inflammatory, analgesic, and antitubercular properties. nih.govnih.govnih.gov The ability of the triazole ring to act as a bioisostere for amide and ester groups, along with its capacity for dipole interactions and hydrogen bonding, contributes to its high affinity for various biological receptors. spectrabase.com

Overview of Mercapto-Substituted 1,2,4-Triazoles in Drug Discovery

The introduction of a thiol (-SH) group, also known as a mercapto group, onto the 1,2,4-triazole ring gives rise to 1,2,4-triazole-3-thiols. These compounds exist in a tautomeric equilibrium with their thione form (C=S). researchgate.net This structural feature significantly enhances the biological activity profile of the parent triazole, making mercapto-substituted 1,2,4-triazoles a particularly promising class of compounds in drug discovery. scirp.orgconsensus.app

The mercapto group can act as a coordinating site for metal ions in enzymes, and its nucleophilic nature allows for further chemical modifications, leading to a diverse library of derivatives. mdpi.com Research has demonstrated that mercapto-substituted 1,2,4-triazoles exhibit a wide range of pharmacological effects, including:

Antimicrobial and Antifungal Activity: The presence of the mercapto group is often associated with potent antimicrobial and antifungal properties. scirp.orgresearchgate.net These compounds have shown efficacy against a variety of bacterial and fungal strains. nih.gov

Anticancer Activity: Numerous studies have highlighted the potential of mercapto-1,2,4-triazoles as anticancer agents. consensus.appresearchgate.net Their mechanism of action can involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation. scbt.com

Anti-inflammatory and Analgesic Effects: Derivatives of mercapto-1,2,4-triazoles have been reported to possess significant anti-inflammatory and analgesic activities. researchgate.net

Anticonvulsant Properties: The structural framework of mercapto-1,2,4-triazoles has been explored for the development of new anticonvulsant drugs. nih.gov

The diverse biological activities of mercapto-substituted 1,2,4-triazoles underscore their importance as a versatile scaffold for the design and development of novel therapeutic agents. consensus.appresearchgate.net

Properties

IUPAC Name |

3-ethyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-3-5-10-6(4-2)8-9-7(10)11/h3H,1,4-5H2,2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBZKFSXOSSXLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501171782 | |

| Record name | 5-Ethyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501171782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869941-78-6 | |

| Record name | 5-Ethyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869941-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501171782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Allyl 5 Ethyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives

Established Synthetic Pathways to the 4-Allyl-5-ethyl-4H-1,2,4-triazole-3-thiol Core

The construction of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring is most commonly achieved through the cyclization of appropriately substituted thiosemicarbazide (B42300) precursors. This method offers a reliable and versatile route to the triazole heterocycle.

The cornerstone for synthesizing 1,2,4-triazole-3-thiols is the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. mdpi.comnih.gov This process is typically induced by heating the thiosemicarbazide precursor in an alkaline medium, such as an aqueous solution of sodium hydroxide (B78521). tsijournals.com For the specific synthesis of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol, the required precursor would be N-allyl-2-propanoylhydrazine-1-carbothioamide. This precursor is formed by reacting propanoic hydrazide with allyl isothiocyanate.

The general procedure involves refluxing the substituted thiosemicarbazide with an aqueous base, which catalyzes the cyclodehydration to yield the triazole ring. tsijournals.com For example, various 4,5-disubstituted-4H-1,2,4-triazole-3-thiols have been successfully synthesized by refluxing the corresponding 1-acyl-4-alkyl/aryl-thiosemicarbazide in sodium hydroxide solution. mdpi.comtsijournals.com Upon completion of the reaction, the mixture is cooled and acidified with an acid like hydrochloric acid to precipitate the triazole-3-thiol product, which can then be purified by recrystallization from a suitable solvent like ethanol. mdpi.comorgsyn.org Yields for this cyclization step are often good, ranging from 62% to 85%. mdpi.comtsijournals.com

Alternative one-pot methods have also been developed. For instance, reacting an acid hydrazide with potassium thiocyanate (B1210189) followed by the addition of a primary amine and subsequent cyclization can yield the desired triazole. Another well-established method involves the reaction of thiocarbohydrazide (B147625) with a carboxylic acid, which upon heating, forms the 4-amino-5-substituted-1,2,4-triazole-3-thiol. researchgate.net The 4-amino group can then be subjected to further reactions to achieve different substitutions, although direct synthesis from a substituted thiosemicarbazide is more common for N-alkylated products like the 4-allyl variant.

| Thiosemicarbazide Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(2-Furoyl)-4-phenyl-thiosemicarbazide | 2N NaOH, reflux 4h | 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | 68% | mdpi.com |

| 1-(Isonicotinoyl)-4-ethyl-thiosemicarbazide | 1N NaOH, reflux 5h | 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | 85% | tsijournals.com |

| Potassium 2-(2-hydroxybenzoyl)hydrazinecarbodithioate | Hydrazine (B178648) hydrate, reflux | 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Not specified | nepjol.info |

| 1-Formyl-3-thiosemicarbazide | NaOH(aq), heat 1h | 1,2,4-Triazole-3(5)-thiol | 72-81% | orgsyn.org |

The formation of the 1,2,4-triazole (B32235) ring from a thiosemicarbazide precursor in a basic medium is a well-understood cyclodehydration reaction. The mechanism involves several key steps. Initially, the base (e.g., hydroxide ion) deprotonates the most acidic proton, typically on one of the hydrazine nitrogen atoms or the thioamide nitrogen. This generates an anion that facilitates an intramolecular nucleophilic attack.

The nitrogen atom at position 4 of the thiosemicarbazide attacks the carbonyl carbon of the acyl group. This forms a five-membered tetrahedral intermediate. The subsequent collapse of this intermediate involves the elimination of a water molecule, a process driven by the formation of the stable aromatic triazole ring. The final step is a tautomerization event where the compound predominantly exists in the thione form in the solid state, but a thiol-thione tautomerism exists in solution. researchgate.net The reaction conditions, such as the strength of the base and the temperature, are crucial for driving the reaction to completion and minimizing side products. researchgate.net

Strategic Derivatization and Functionalization of 4-Allyl-5-ethyl-4H-1,2,4-triazole-3-thiol

The 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol core possesses a reactive thiol group, which is an excellent handle for further molecular modification. Key derivatization strategies include S-alkylation to form thioethers, synthesis of Schiff bases, and the construction of fused heterocyclic systems.

The thiol group of 4,5-disubstituted-1,2,4-triazole-3-thiols is readily alkylated to form the corresponding S-substituted derivatives, or thioethers. This reaction typically proceeds via an SN2 mechanism. The triazole-thiol is first treated with a base, such as potassium hydroxide or sodium hydroxide in ethanol, to deprotonate the thiol group and form a highly nucleophilic thiolate anion. uzhnu.edu.ua

This thiolate anion then reacts with an alkylating agent, such as an alkyl or benzyl (B1604629) halide (e.g., ethyl chloroacetate, benzyl chloride, or 2-bromoacetophenone), to yield the desired thioether. eurjchem.comresearchgate.netresearchgate.net The reaction is often carried out under reflux for a few hours. uzhnu.edu.ua This method is highly efficient and chemoselective for the sulfur atom, as the thiolate is a much softer nucleophile than the ring nitrogen atoms under these conditions. uzhnu.edu.uaresearchgate.net The resulting thioethers are important intermediates for further synthesis, for example, in the preparation of acetohydrazide derivatives. eurjchem.com

| Triazole Substrate | Alkylating Agent | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | Ethyl chloroacetate | Not specified | Ethyl [(4-allyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetate | eurjchem.com |

| 4-Allyl-5-(allylamino)-4H-1,2,4-triazol-3-thione | Benzyl chloride | KOH, Ethanol, reflux | 5-(Benzylsulfanyl)-N,4-diallyl-4H-1,2,4-triazol-3-amine | uzhnu.edu.ua |

| 4-Phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-thione | Cinnamyl chloride | Ethanol, reflux 3h, then KOH(aq) | 5-(Cinnamylsulfanyl)-4-phenyl-N-phenyl-4H-1,2,4-triazol-3-amine | uzhnu.edu.ua |

| 5-(4-(4-chlorophenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol | 2-Bromo-4'-fluoroacetophenone | Not specified | 2-(5-(4-(4-chlorophenylsulfonyl)phenyl)-2H-1,2,4-triazol-3-ylthio)-1-(4-fluorophenyl)ethanone | researchgate.net |

Schiff bases, or azomethines, are a significant class of compounds synthesized from the condensation of a primary amino group with an aldehyde or ketone. While the parent compound 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol does not have a free amino group for direct Schiff base formation, derivatives can be readily prepared to incorporate this functionality.

A common strategy involves first performing an S-alkylation with a reagent like ethyl chloroacetate, as described previously. eurjchem.comresearchgate.net The resulting ethyl ester is then converted into the corresponding acetohydrazide by treatment with hydrazine hydrate. eurjchem.comresearchgate.net This newly introduced terminal -NH2 group of the hydrazide moiety is then condensed with various aromatic or heterocyclic aldehydes (e.g., benzaldehyde, p-chlorobenzaldehyde) to form the target Schiff base derivatives. mdpi.comeurjchem.com This reaction is typically catalyzed by a few drops of a strong acid, such as concentrated sulfuric acid, in a hot ethanolic solution. nepjol.info These multi-step syntheses demonstrate the utility of the triazole thiol core in building complex molecular architectures. benthamdirect.com

| Triazole Precursor | Aldehyde/Ketone | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-[(4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide | Various aromatic aldehydes | Not specified | N'-Arylidene-2-[(4-allyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide | eurjchem.comresearchgate.net |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | Ethanol, conc. H₂SO₄, heat | 4-(4-Chlorobenzylideneamino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | nepjol.info |

| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Ethanol, reflux | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Various aldehydes | Not specified | Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | nih.gov |

The 1,2,4-triazole ring is a versatile platform for the construction of fused bicyclic and polycyclic heterocyclic systems. benthamdirect.com These reactions often utilize the reactivity of the thiol group in combination with one of the ring nitrogens. A prominent example is the synthesis of researchgate.neteurjchem.commdpi.comtriazolo[3,4-b] researchgate.neteurjchem.comresearchgate.netthiadiazine derivatives. This can be achieved through the reaction of a triazole-thiol with a bifunctional electrophile like a phenacyl bromide, followed by cyclization.

Another powerful strategy involves the S-alkylation of the triazole-thiol with a propargyl halide (containing a terminal alkyne). The resulting S-propargylated intermediate can then undergo an intramolecular cyclization to form a fused thiadiazine ring. For example, the intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol led to the formation of 7-benzylidene-3-methyl-6,7-dihydro-5H- researchgate.neteurjchem.commdpi.comtriazolo[3,4-b] researchgate.neteurjchem.comresearchgate.netthiadiazine. sciprofiles.com Similarly, S-alkylated intermediates can be used to build other fused systems like thiazolo[3,2-b] researchgate.neteurjchem.commdpi.comtriazoles. researchgate.net These fused heterocycles are of great interest due to their unique chemical properties and potential applications.

| Triazole Precursor | Key Reagent | Fused System Formed | Reference |

|---|---|---|---|

| 5-Methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol | (Intramolecular cyclization) | researchgate.neteurjchem.commdpi.comTriazolo[3,4-b] researchgate.neteurjchem.comresearchgate.netthiadiazine | sciprofiles.com |

| 4-(4-X-phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thioles | 2-Bromo-4'-fluoroacetophenone | Thiazolo[3,2-b] researchgate.neteurjchem.commdpi.comtriazole | researchgate.net |

| 5-Ethoxymethylenethiazolo[3,2-b] researchgate.neteurjchem.commdpi.comtriazol-6-one | Hydrazine | 4-(1H-1,2,4-triazol-5-ylthio)-1,2-dihydropyrazol-3-one |

Mannich Base Synthesis from 1,2,4-Triazole-3-thiols

The Mannich reaction is a prominent three-component condensation reaction in organic chemistry that involves the aminoalkylation of an acidic proton located on a substrate. In the context of 1,2,4-triazole-3-thiol chemistry, this reaction provides a versatile pathway to synthesize a variety of N-Mannich bases. These products are formed by the reaction of a 1,2,4-triazole-3-thiol, formaldehyde (B43269), and a primary or secondary amine. researchgate.netnih.gov The acidic proton of the thiol group and the secondary amine in the triazole ring are potential sites for the Mannich reaction.

The synthesis of Mannich bases from 1,2,4-triazole-3-thiols is typically a one-pot reaction. rsc.org The general procedure involves reacting the 1,2,4-triazole-3-thiol derivative with formaldehyde and a suitable primary or secondary amine in a solvent such as ethanol. nih.gov The reaction mixture is often stirred at room temperature or refluxed for a period ranging from a few hours to a full day to ensure the completion of the reaction. The resulting Mannich bases can then be isolated and purified using standard techniques like filtration and recrystallization. nih.gov

A variety of amines can be employed in the Mannich reaction with 1,2,4-triazole-3-thiols, leading to a diverse range of derivatives. These include aliphatic, aromatic, and heterocyclic amines. nih.gov The choice of amine influences the structure and properties of the final Mannich base. For instance, the reaction of 5-substituted-1,2,4-triazole-3-thiones with different secondary amines like piperidine, morpholine, and N-substituted piperazines in the presence of formaldehyde has been reported to yield the corresponding N-Mannich bases in good yields. mdpi.com

In some cases, the synthesis of Mannich bases proceeds via an intermediate Schiff base. This is particularly common when starting with 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives. The 4-amino group can first be condensed with an aldehyde to form a Schiff base, which is then subjected to the Mannich reaction with formaldehyde and an amine to yield the final product. researchgate.netnih.gov

The structural characterization of the synthesized Mannich bases is crucial and is typically accomplished using various spectroscopic techniques, including Fourier-transform infrared (FT-IR), nuclear magnetic resonance (¹H-NMR and ¹³C-NMR), and mass spectrometry. nih.govnepjol.info For example, the ¹H-NMR spectra of N-Mannich bases derived from 1,2,4-triazoles typically show a characteristic singlet for the methylene (B1212753) bridge protons (N-CH₂-N) in the range of δ 5.0-6.0 ppm. mdpi.com

The following tables summarize representative examples of Mannich bases synthesized from 1,2,4-triazole-3-thiol derivatives, along with their reaction conditions and yields as reported in the literature.

Table 1: Synthesis of Mannich Bases from 5-Substituted-1,2,4-triazole-3-thiones

| Starting Triazole | Amine | Solvent | Reaction Conditions | Yield (%) | Reference |

| 5-(Thiophen-2-yl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Piperidine | Ethanol | Not Specified | Good | mdpi.com |

| 5-(Thiophen-2-yl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Morpholine | Ethanol | Not Specified | Good | mdpi.com |

| 5-(Thiophen-2-yl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thiomorpholine | Ethanol | Not Specified | Good | mdpi.com |

| 5-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1-Phenylpiperazine | Ethanol | Not Specified | Good | mdpi.com |

Table 2: Synthesis of Mannich Bases from 4-Amino-1,2,4-triazole-3-thiol Derivatives via Schiff Bases

| Schiff Base Precursor | Amine | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Morpholine | Ethanol/DMF | Reflux, 2-3 h | Not Specified | researchgate.net |

| 4-((5-Nitrothiophen-2-yl)methyleneamino)-5-((5-ethyl-1,3,4-thiadiazol-2-yl)methyl)-4H-1,2,4-triazole-3-thiol | Morpholine | Not Specified | Not Specified | Not Specified | nih.gov |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol, both ¹H and ¹³C NMR spectroscopy are critical for confirming the presence and arrangement of its constituent allyl and ethyl groups, as well as the triazole core.

¹H-NMR Spectroscopy

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H-NMR spectrum of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol, distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet) and the allyl group (multiplets for the vinyl and methylene (B1212753) protons) would be expected. The chemical shifts (δ) of these signals are indicative of their electronic environment, and the splitting patterns (spin-spin coupling) reveal the number of neighboring protons. A broad singlet corresponding to the N-H or S-H proton of the triazole ring would also be anticipated, with its chemical shift potentially varying depending on the solvent and concentration. mdpi.comresearchgate.netktu.edu.tr

Table 1: Expected ¹H-NMR Data for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Ethyl-CH₃ | ~1.2 | Triplet |

| Ethyl-CH₂ | ~2.6 | Quartet |

| Allyl-CH₂ | ~4.5 | Doublet |

| Allyl-CH | ~5.8 | Multiplet |

| Allyl=CH₂ | ~5.1 | Multiplet |

| NH/SH | Variable | Broad Singlet |

¹³C-NMR Spectroscopy

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol would give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals would confirm the presence of the ethyl group (two aliphatic signals), the allyl group (two sp² and one sp³ hybridized carbon signals), and the two distinct carbon atoms of the triazole ring, including the C=S carbon which would appear at a characteristic downfield shift. mdpi.comktu.edu.trrsc.org

Table 2: Expected ¹³C-NMR Data for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Ethyl-CH₃ | ~15 |

| Ethyl-CH₂ | ~25 |

| Allyl-CH₂ | ~50 |

| Allyl=CH₂ | ~118 |

| Allyl-CH | ~132 |

| Triazole C-ethyl | ~150 |

| Triazole C=S | ~165 |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol is expected to show characteristic absorption bands for the N-H, C-H (aliphatic and vinylic), C=C, C=N, and C=S functional groups. The presence of a broad band in the region of 3100-3400 cm⁻¹ would suggest N-H stretching, while the C=S stretching vibration typically appears in the range of 1050-1250 cm⁻¹. mdpi.comresearchgate.netktu.edu.trresearchgate.net

Table 3: Expected FTIR Data for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3100-3400 (broad) |

| C-H Stretch (sp³) | 2850-3000 |

| C-H Stretch (sp²) | 3010-3095 |

| C=C Stretch (alkene) | 1640-1680 |

| C=N Stretch (triazole ring) | 1580-1620 |

| C=S Stretch | 1050-1250 |

X-ray Diffraction Studies for Solid-State Molecular Architecture

For crystalline solids, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding. An X-ray diffraction study of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol would reveal the exact conformation of the allyl and ethyl substituents relative to the triazole ring and how the molecules pack in the solid state. Such studies have been crucial in understanding the supramolecular chemistry of related triazole thiones. mdpi.com

Note: Specific crystallographic data for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol, such as unit cell parameters and space group, are not available in the searched literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₇H₁₁N₃S for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol). A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. mdpi.comktu.edu.tr

Table 4: Theoretical Elemental Composition of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol (C₇H₁₁N₃S)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 50.27 |

| Hydrogen (H) | 6.63 |

| Nitrogen (N) | 25.12 |

| Sulfur (S) | 19.17 |

Note: The specific experimental elemental analysis data for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol is not available in the public domain based on the conducted searches.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol, mass spectrometry would be used to confirm its molecular weight of 169.24 g/mol . The observation of a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this value would strongly support the identity of the synthesized compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. For analogues of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol, DFT calculations, often using the B3LYP functional with a 6-31G(d) or higher basis set, have been instrumental in determining their optimized structures in the ground state. nih.govcore.ac.uk These calculations provide precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

For instance, in the structurally similar compound 4-allyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, DFT calculations have been used to determine the conformational flexibility by mapping the molecular energy profile with respect to the rotation around selected torsional angles. nih.gov This analysis helps identify the most stable conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule might interact with biological targets.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbital (FMO) theory is pivotal for predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In studies of related 1,2,4-triazole (B32235) derivatives, FMO analysis has shown that the introduction of different substituents can significantly modulate the HOMO and LUMO energy levels and, consequently, the reactivity. nih.govnih.govdntb.gov.ua For example, research on a series of N-substituted triazoles revealed that derivatives with more stabilized (lower energy) LUMOs exhibited enhanced enzyme inhibitory activity. nih.gov This highlights the predictive power of FMO analysis in rational drug design.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.9 |

| Energy Gap (ΔE) | 4.6 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

For analogues of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol, MEP analysis has been performed to understand their intermolecular interaction patterns. nih.gov The nitrogen atoms of the triazole ring and the sulfur atom of the thione/thiol group are typically identified as the most electron-rich regions, making them likely sites for hydrogen bonding and coordination with metal ions. This information is crucial for predicting how the molecule will bind to a receptor or enzyme active site.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. cal-tek.eu This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For various 1,2,4-triazole derivatives, molecular docking studies have been successfully employed to predict their binding modes and affinities for various enzymes, such as 15-lipoxygenase (15-LOX). nih.gov These simulations have revealed that the triazole scaffold can form key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of the target protein, leading to potent inhibition.

The output of a molecular docking simulation includes a prediction of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which quantifies the strength of the ligand-receptor interaction. Lower binding energies typically indicate a more stable complex.

In studies of related triazole compounds, docking simulations have not only predicted favorable binding energies but have also detailed the specific interactions, such as hydrogen bonds with residues like glutamine, arginine, and threonine, that stabilize the ligand-protein complex. nih.gov This detailed interaction analysis is invaluable for the structure-based design of more potent and selective inhibitors.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -9.2 |

| Interacting Residues | Gln598, Arg260, Val126 |

| Interaction Types | Hydrogen Bonding, Hydrophobic Interactions |

Theoretical Spectroscopic Characterization (e.g., GIAO NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can also predict the spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govcore.ac.uk Additionally, theoretical vibrational frequencies (FT-IR and Raman) can be computed and compared with experimental spectra.

For several 4-allyl-5-substituted-1,2,4-triazole-3-thiones, theoretical ¹H and ¹³C NMR chemical shifts and vibrational frequencies have been calculated using DFT methods. nih.gov These calculated values have shown good agreement with experimental data, thereby validating the computed molecular geometry and providing a detailed assignment of the spectral peaks.

Quantum Chemical Parameters for Reactivity and Interaction Prediction

Beyond HOMO-LUMO energies, a range of other quantum chemical parameters can be derived from DFT calculations to predict the reactivity and interaction potential of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net

These parameters provide a quantitative measure of a molecule's electronic properties and are used to understand its behavior in chemical reactions and biological systems. For instance, chemical hardness (the resistance to change in electron distribution) and softness (the inverse of hardness) are useful indicators of a molecule's reactivity and polarizability.

| Parameter | Value (eV) |

|---|---|

| Ionization Potential | 6.5 |

| Electron Affinity | 1.9 |

| Electronegativity (χ) | 4.2 |

| Chemical Hardness (η) | 2.3 |

| Chemical Softness (S) | 0.43 |

Dipole Moment

No published data is available for the dipole moment of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol.

Hardness, Softness, and Electronegativity

There is no available data in the scientific literature regarding the hardness, softness, and electronegativity of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol.

Electrophilicity and Nucleophilicity Indices

Specific values for the electrophilicity and nucleophilicity indices of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol have not been reported in any located research.

Chemical Potential

The chemical potential of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol has not been determined in any available computational studies.

Fraction of Transferred Electrons

Information regarding the fraction of transferred electrons for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol is not present in the current body of scientific literature.

In Vitro Biological Activities and Pharmacological Potential

Antimicrobial Activity Studies

Studies on various 4,5-disubstituted-1,2,4-triazole-3-thiols have demonstrated their efficacy against a range of both Gram-positive and Gram-negative bacteria. For instance, certain synthesized 4,5-disubstituted derivatives were found to be active against Gram-positive cocci. scirp.org The nature of the substituents at the 4 and 5 positions plays a crucial role in determining the antibacterial spectrum and potency. For example, some studies have shown that derivatives with a benzyl (B1604629) group at the 4-position of the 1,2,4-triazole (B32235) ring exhibit stronger inhibition of Gram-positive bacteria compared to those with a 4-phenyl group. nih.gov

While specific data for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol is not available, research on analogous compounds provides insights into their potential antibacterial profile. For example, a study on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed promising activity against various bacterial strains. nih.govresearchgate.net

Table 1: Representative In Vitro Antibacterial Activity of 4,5-Disubstituted-1,2,4-triazole-3-thiol Derivatives (Note: This table is illustrative and based on data for related compounds, not specifically 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol)

| Compound Type | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| 4,5-disubstituted-1,2,4-triazole-3-thiols | Gram-positive cocci | Active | scirp.org |

| 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | E. coli, E. aerogenes, Y. pseudotuberculosis | High activity (8-12 mm inhibition zone) | nih.gov |

| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | Potent activity with specific substitutions | nih.gov |

The 1,2,4-triazole nucleus is a cornerstone of many commercial antifungal drugs. nih.gov Consequently, derivatives of 4,5-disubstituted-1,2,4-triazole-3-thiol have been extensively investigated for their antifungal properties. connectjournals.comzenodo.org Research has shown that these compounds can be effective against various fungal species, including those of clinical relevance.

For instance, certain novel 1,2,4-triazole derivatives have demonstrated significant antifungal activity against Microsporum gypseum. nih.gov Some synthesized compounds exhibited antifungal effects superior to the standard drug ketoconazole. nih.gov However, the same study noted a lack of activity against Candida albicans and Aspergillus niger for the tested compounds. nih.gov This highlights the specificity of action that can be dictated by the substitutions on the triazole ring. Other studies have reported that certain triazole derivatives show good activity against C. albicans and A. niger. connectjournals.com

Table 2: Representative In Vitro Antifungal Activity of 1,2,4-triazole-3-thiol Derivatives (Note: This table is illustrative and based on data for related compounds, not specifically 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol)

| Compound Type | Fungal Strain | Activity/Observation | Reference |

|---|---|---|---|

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Strong antifungal effects, some superior to ketoconazole | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Candida albicans, Aspergillus niger | No activity observed for the tested compounds | nih.gov |

| 4-[4-(substituted-benzylidene)-amino]-5-pyridin-4-yl-4H- nih.govscirp.orgnih.gov triazole-3-thiols | C. albicans, A. niger | Some derivatives showed good antifungal activity | connectjournals.com |

Anticancer Activity Studies

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with 1,2,4-triazole derivatives showing considerable promise. researchgate.netzsmu.edu.ua The incorporation of a thiol group is often associated with enhanced cytotoxic potential. researchgate.net

Numerous studies have reported the in vitro cytotoxicity of 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives against a variety of cancer cell lines. researchgate.netnih.gov For example, a study on 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety demonstrated moderate cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov Another study reported that certain 4,5-disubstituted-1,2,4-triazole-3-thiols exhibited up to 75% tumor inhibition in antitumor screening. scirp.org

Research on 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives revealed good in vitro inhibitory activity against A549 (lung carcinoma), U87 (glioblastoma), and HL60 (leukemia) cell lines, with some compounds showing IC50 values in the low micromolar range. researchgate.net

Table 3: Representative In Vitro Cytotoxicity of 1,2,4-triazole-3-thiol Derivatives (Note: This table is illustrative and based on data for related compounds, not specifically 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol)

| Compound Type | Cancer Cell Line | Cytotoxic Effect (IC50/Observation) | Reference |

|---|---|---|---|

| 1,2,4-triazole-3-thiol derivatives with hydrazone moiety | IGR39, MDA-MB-231, Panc-1 | Moderate cytotoxicity (EC50 values in the range of 2–17 µM) | nih.gov |

| 4,5-disubstituted-1,2,4-triazole-3-thiols | - | Up to 75% tumor inhibition | scirp.org |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives | A549, U87, HL60 | Good inhibitory activity (some with IC50 < 10 µM) | researchgate.net |

The anticancer effects of 1,2,4-triazole derivatives are often attributed to their ability to interfere with various cellular processes. While specific mechanistic studies on 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol are lacking, research on related compounds suggests several potential mechanisms.

One proposed mechanism is the inhibition of specific enzymes crucial for cancer cell proliferation. For example, some triazole derivatives have been investigated as inhibitors of kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. nih.gov Another avenue of investigation is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. frontiersin.org Studies on 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives suggest they may exert their anticancer effects by interacting with the p53 tumor suppressor pathway. researchgate.net

Anti-inflammatory Activity Investigations

The 1,2,4-triazole scaffold has also been explored for its anti-inflammatory potential. scirp.orgnih.gov The anti-inflammatory activity of these compounds is often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

A study on N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides identified them as potent inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation. nih.gov This suggests that triazole-3-thiol derivatives with an ethyl group at the 4-position can possess significant anti-inflammatory properties. Furthermore, some Schiff base derivatives of 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been identified as potent anti-inflammatory agents. nih.gov

Antioxidant Activity Assessment (e.g., DPPH, CUPRAC, ABTS scavenging assays)

The antioxidant potential of chemical compounds is a critical area of study, as oxidative stress is implicated in numerous disease pathologies. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), cupric reducing antioxidant capacity (CUPRAC), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) scavenging assays are standard methods to evaluate this activity. For various 1,2,4-triazole derivatives, these tests have demonstrated significant free radical scavenging capabilities. nih.govnih.govscielo.br For example, a study on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol showed their efficacy in scavenging DPPH and ABTS radicals. nih.gov Another study on nalidixic acid-derived triazoles also highlighted their antioxidant potential using these assays. nih.gov However, specific data from DPPH, CUPRAC, or ABTS assays for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol are not present in the reviewed literature.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. For 1,2,4-triazole derivatives, a number of enzymes are recognized as important targets.

Inhibition of Fungal Lanosterol (B1674476) 14α-Demethylase (CYP51)

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme is the primary mechanism of action for azole antifungal drugs. nih.govnih.gov Numerous 1,2,4-triazole derivatives have been synthesized and evaluated as potent inhibitors of fungal CYP51. nih.govnih.gov These studies often explore how different substituents on the triazole ring affect the binding affinity and inhibitory activity against the enzyme. While the 1,2,4-triazole core is a known pharmacophore for CYP51 inhibition, specific inhibitory data for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol against this enzyme is not documented in the available scientific literature.

Inhibition of Human Methionine Aminopeptidase-2 (MetAP2)

Human methionine aminopeptidase-2 (MetAP2) is a metalloprotease that plays a vital role in angiogenesis, the formation of new blood vessels. As such, inhibitors of MetAP2 are of interest as potential anti-cancer agents. Research has identified certain 1,2,4-triazole compounds as potent inhibitors of MetAP2. nih.gov For instance, a class of 3-anilino-5-benzylthio-1,2,4-triazoles demonstrated high potency in inhibiting human MetAP2. nih.gov In contrast, another study focused on 4-aryl-1,2,3-triazoles, a different isomeric form, as reversible inhibitors of this enzyme. nih.gov There is currently no specific information available regarding the inhibitory activity of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol against MetAP2.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. Inhibition of these enzymes is a common strategy for anti-inflammatory therapies. While some triazine derivatives have shown selective inhibition of 5-lipoxygenase (5-LO) with minimal activity against COX, specific data for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol is lacking. nih.gov Research on other heterocyclic compounds has explored their potential as dual COX/LOX inhibitors, but direct evaluation of the title compound has not been reported. nih.govmdpi.com

α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Its inhibition can help to manage postprandial hyperglycemia in diabetic patients. Various 1,2,4-triazole derivatives have been investigated as potential α-glucosidase inhibitors. For example, novel pyridazine-triazole hybrid molecules have been synthesized and shown to be effective inhibitors of rat intestinal α-glucosidase. nih.gov Another study reported on 1,2,4-triazole-thiol and 1,3,4-thiadiazole (B1197879) derivatives with potent α-glucosidase inhibitory activity. nih.gov However, there is no published data on the α-glucosidase inhibitory potential of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial agents. Some triazole-containing compounds have been designed and synthesized as inhibitors of DNA gyrase. nih.gov These studies often involve creating hybrid molecules that target different subunits of the enzyme. While the broader class of triazoles has shown promise in this area, specific data on the inhibition of DNA gyrase by 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol is not available in the current scientific literature.

Tyrosine Kinase Inhibition (e.g., CDK2)

No studies were identified that specifically investigate the inhibitory activity of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol against tyrosine kinases, including Cyclin-Dependent Kinase 2 (CDK2). While various other 1,2,4-triazole derivatives have been explored as potential kinase inhibitors, data for the specified compound is not available in the searched literature. nih.govnih.govresearchgate.netresearchgate.net

Urease Inhibition

There is no available research data on the urease inhibitory potential of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol. Studies on other substituted 1,2,4-triazole-3-thiones have shown urease inhibition, but these findings cannot be specifically attributed to the 4-allyl-5-ethyl derivative. nih.govsemanticscholar.orgresearchgate.netnih.gov

Trans-cinnamate 4-hydroxylase Inhibition

No literature was found describing the evaluation of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol as an inhibitor of trans-cinnamate 4-hydroxylase. Research on other 4-amino-5-aryl-1,2,4-triazole-3-thiones has been conducted in this area, but this does not extend to the specific compound . mendeley.com

Other Investigated Biological Activities

Anticonvulsant Properties

Specific anticonvulsant screening data for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol is not present in the available scientific literature. The broader class of 4-alkyl-1,2,4-triazole-3-thiones has been a subject of interest in anticonvulsant research, but specific findings for the allyl and ethyl substituted compound are absent. nih.govnih.govmdpi.comunifi.it

Antidepressant Effects

An investigation of scientific databases did not yield any studies on the antidepressant effects of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol. While some 2,4-dihydro-3H-1,2,4-triazole-3-thiones have been assessed for potential antidepressant activity, this research does not include the specific molecule requested. nih.govdergipark.org.tr

Hypoglycemic Activity

No direct experimental evidence or research reports on the hypoglycemic activity of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol could be located. General studies on 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols and molecular modeling of related 4-ethyl-triazole derivatives suggest a potential for hypoglycemic effects within this class of compounds, but specific data for the title compound is unavailable. nih.govscilit.compharmj.org.uabiosynth.comresearchgate.net

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase, Hepatitis B Virus)

The 1,2,4-triazole ring is a key component in several clinically approved drugs and serves as a versatile starting point for the synthesis of new biologically active molecules. nih.gov While direct research on the antiviral activity of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol against HIV-1 and HBV is not extensively documented in publicly available literature, the broader class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols has been a subject of interest in the quest for novel antiviral agents. nih.gov

HIV-1 Reverse Transcriptase Inhibition:

HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the virus, making it a prime target for antiretroviral drugs. nih.govresearchgate.net Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site of the RT, inhibiting its function. nih.govnih.gov Research into 1,2,4-triazole derivatives has shown promise in identifying new NNRTIs.

For instance, a study on derivatives of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole revealed that certain modifications can lead to significant anti-HIV-1 activity. nih.gov Specifically, compound 4e from this series, a 4-arylideneamino-5-alkylthio derivative, was identified as the most active inhibitor against HIV-1 replication in cell culture, with a half-maximal effective concentration (EC₅₀) of 12 μM. nih.gov This compound also demonstrated inhibitory effects on HIV-1 reverse transcriptase with a half-maximal inhibitory concentration (IC₅₀) of 43.5 μM, suggesting that the 1,2,4-triazole-3-thiol scaffold is a viable backbone for the development of HIV-1 NNRTIs. nih.gov

Another area of investigation involves the modification of known antiretroviral drugs, such as 3′-azido-3′-deoxythymidine (AZT), with triazole moieties. mdpi.com These efforts aim to enhance antiviral potency and overcome drug resistance.

The table below summarizes the anti-HIV-1 activity of a representative 1,2,4-triazole derivative.

| Compound | Target | EC₅₀ (μM) | IC₅₀ (μM) | Cell Line |

| 4-arylideneamino-5-alkylthio derivative (4e) | HIV-1 | 12 | 43.5 (HIV-1 RT) | MT-4 |

Hepatitis B Virus Inhibition:

The 1,2,4-triazole scaffold has also been explored for its potential against the Hepatitis B Virus. Ribavirin, a well-known antiviral drug containing a 1,2,4-triazole ring, is effective against a range of DNA and RNA viruses, including Hepatitis C virus, which shares some similarities with HBV in terms of being a viral hepatitis. nih.govnih.gov This has spurred interest in synthesizing novel 1,2,4-triazole derivatives as potential anti-HBV agents.

Structure Activity Relationship Sar Studies

Impact of Substituent Variation on the 1,2,4-Triazole (B32235) Ring (e.g., at C-4, C-5) on Biological Activities

The substituents at the C-4 and C-5 positions of the 1,2,4-triazole ring play a crucial role in determining the type and potency of biological activity. Research has shown that modifications at these positions can lead to a wide spectrum of pharmacological effects, including antibacterial, antifungal, and anticancer activities. researchgate.netresearchgate.net

For instance, in the context of antibacterial activity, studies on 4,5-disubstituted-1,2,4-triazole-3-thiones revealed that the presence of a phenyl ring at the N-4 position resulted in higher activity compared to derivatives with alkyl and alkene groups. nih.gov Another study demonstrated that attaching dihalobenzyl groups to the triazole nucleus enhanced both antibacterial and antifungal efficacy more than monohalobenzyl groups did. nih.gov The introduction of a 4-hydroxyphenyl moiety at the C-5 position led to antibacterial activity comparable to the standard drug levofloxacin. nih.gov

Antifungal activity is also sensitive to these substitutions. Compounds with isopropyl, ethyl, and ortho-nitrophenyl radicals have shown potent activity against the fungal pathogen Physalospora piricola, with inhibition rates exceeding 96%. dergipark.org.tr

The following table summarizes findings on how different substituents at the C-4 and C-5 positions affect biological activity.

| Position | Substituent | Biological Activity | Finding |

| N-4 | Phenyl group | Antibacterial | Higher activity compared to alkyl/alkene groups. nih.gov |

| N-4 | Ethyl group | Antimicrobial | A derivative showed high activity against tested microorganisms. nih.gov |

| C-5 | Dihalobenzyl groups | Antibacterial/Antifungal | More potent than monohalobenzyl groups. nih.gov |

| C-5 | 4-Hydroxyphenyl | Antibacterial | Activity comparable to levofloxacin. nih.gov |

| C-5 | Methoxyphenyl | Antibacterial | Showed the most powerful activity against Staphylococcus aureus. dergipark.org.tr |

Role of the Allyl Moiety in Modulating Pharmacological Profiles

The allyl group, particularly when attached at the N-4 position, is a key modulator of biological activity. An N-allyl derivative of a 5-phenyl-1,2,4-triazole-3-thione demonstrated significant antimycobacterial activity against both non-pathogenic and pathogenic strains of Mycobacterium. nih.gov This same compound also exhibited a broad spectrum of antibacterial activity against various strains, including S. aureus, K. pneumoniae, P. aeruginosa, and E. coli. nih.gov This suggests that the allyl group contributes favorably to the molecule's interaction with bacterial and mycobacterial targets, potentially by enhancing its lipophilicity or through specific binding interactions.

Influence of the Ethyl Group on Bioactivity and Selectivity

The ethyl group at the C-5 position also has a notable impact on the bioactivity of 1,2,4-triazole derivatives. In a series of synthesized compounds, a derivative featuring a 4-ethyl substituent on the triazole ring was among those with the highest antimicrobial activity against the microorganisms tested. nih.gov Similarly, other research has highlighted that derivatives containing an ethyl radical exhibit potent antifungal activity. dergipark.org.tr These findings indicate that a small alkyl group like ethyl at the C-5 position can be beneficial for antimicrobial and antifungal efficacy, likely influencing the compound's steric and electronic properties to optimize target engagement.

Identification of Key Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore defines the essential structural features of a molecule required for its biological activity. For 1,2,4-triazole-3-thiol derivatives, several key pharmacophoric elements have been identified for various biological targets.

Thione/Thiol Group : The sulfur-containing group (-C=S or -SH) is crucial. It offers multiple binding sites and is a key feature in many biologically active triazoles, including those with anticancer and antimicrobial properties. researchgate.netresearchgate.net

Aromatase Inhibition : For anticancer activity via aromatase inhibition, the nitrogen atoms of the 1,2,4-triazole ring are a key requirement. They coordinate with the iron atom in the heme moiety of the cytochrome P450 enzyme, which is characteristic of inhibitors like Letrozole. nih.gov

DNA Gyrase Inhibition : In certain antibacterial hybrids, the 1,2,4-triazole moiety can act as a bioisostere for a carboxylic acid (COOH) group, enabling crucial binding interactions within the DNA-gyrase cleavage complex of bacteria. nih.gov

Substituents at N-4 and C-5 : Specific substitutions at these positions are vital for targeting. For example, bulky aromatic groups at N-4 can enhance interactions within hydrophobic pockets of enzymes, while specific functional groups at C-5 can fine-tune selectivity and potency.

Tautomeric Equilibrium Considerations (Thione-Thiol Tautomerism) and its Influence on Activity

Derivatives of 1,2,4-triazole-3-thiol can exist in two tautomeric forms: the thione form (C=S) and the thiol form (-SH). oup.com This thione-thiol tautomerism is a critical factor influencing the compound's biological activity, as the two forms possess different physicochemical properties and affinities for biological targets. oup.com

Most studies suggest that the thione form is predominant in solid states and neutral solutions. oup.com However, the equilibrium can be influenced by the solvent and molecular structure. The interconversion between these forms is significant because often only one of the tautomers is the bioactive form. oup.com For instance, research has experimentally demonstrated that for certain 1,2,4-triazole derivatives, the presence of the thione form increased the viability of nematodes, whereas the presence of the thiol form decreased their viability and conferred antifungal activity. researchgate.net This highlights that the tautomeric state can directly switch the biological effect of the compound. The ability to engage in proton transfer and hydrogen bonding, which differs between the thione and thiol forms, is considered a key reason for this influence on bioactivity. oup.com

| Tautomer Form | Structure | Dominance | Implication for Bioactivity |

| Thione | C=S | Often predominant in solid state and neutral solutions. oup.com | Can be less active or have different biological effects compared to the thiol form. researchgate.net |

| Thiol | -SH | Can be the more bioactive form for specific targets. oup.comresearchgate.net | Presence linked to antifungal and antinematode activity. researchgate.net |

Future Research Directions and Therapeutic Implications

Rational Design and Synthesis of Advanced 4-Allyl-5-ethyl-4H-1,2,4-triazole-3-thiol Derivatives

The foundation of exploring the potential of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol lies in the strategic design and synthesis of its advanced derivatives. The principles of rational drug design can be effectively employed to modify its structure to enhance specific biological activities. A plausible synthetic pathway for the parent compound could involve the reaction of propionic acid hydrazide with allyl isothiocyanate, followed by base-catalyzed intramolecular cyclization.

Future synthetic endeavors should focus on systematic modifications of the core structure. This includes:

Modification of the N-4 substituent: Replacing the allyl group with other alkyl, aryl, or heterocyclic moieties can influence the compound's lipophilicity and steric profile, which are critical for its interaction with biological targets.

Variation of the C-5 substituent: Altering the ethyl group to other functionalities can modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity.

Derivatization of the thiol group: The thiol group is a key functional handle for S-alkylation, allowing for the introduction of a wide variety of side chains and linkers to create hybrid molecules with dual functionalities. acs.org

The design of these novel derivatives can be guided by computational methods, such as molecular docking, to predict their binding affinity to specific protein targets. For instance, the design of triazole derivatives as inhibitors of kinases like VEGFR-2, EGFR, and BRAF has been successfully demonstrated. nih.govnih.govfrontiersin.org This fragment-based virtual screening approach can be applied to design advanced derivatives of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol targeting novel biological pathways. nih.gov

Exploration of Novel Biological Targets for 1,2,4-Triazole-3-thiols

The 1,2,4-triazole (B32235) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. researchgate.netzsmu.edu.ua A key future direction is the identification of novel biological targets for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives.

Several promising target classes for 1,2,4-triazole-based compounds have been identified, including:

Protein Kinases: Many triazole derivatives have shown potent inhibitory activity against various protein kinases that are implicated in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), B-Raf, c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govfrontiersin.org

Tubulin: Some 1,2,4-triazole compounds have been found to inhibit tubulin polymerization, a validated target for anticancer drugs. nih.gov

Immune Checkpoint Proteins: Emerging research has highlighted the potential of small molecules, including triazole derivatives, to modulate the interaction between programmed death-ligand 1 (PD-L1) and its receptor PD-1, offering a new avenue for cancer immunotherapy. nih.gov

Enzymes in Ergosterol Biosynthesis: In the context of antifungal activity, the primary target for triazole drugs is the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for fungal cell membrane integrity. nih.gov

Future research should employ target identification strategies, such as proteomic profiling and chemical proteomics, to uncover novel interacting partners for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol. This will open up new therapeutic avenues for this class of compounds.

Development of Advanced In Vitro Biological Screening Models

To accurately assess the therapeutic potential of newly synthesized derivatives, it is imperative to move beyond traditional two-dimensional (2D) cell culture models. Advanced in vitro models that better recapitulate the complexity of human tissues are crucial for predicting in vivo responses.

Future screening efforts for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol derivatives should utilize:

Three-Dimensional (3D) Cell Cultures: Spheroid and organoid models mimic the 3D architecture and cell-cell interactions of tumors, providing a more physiologically relevant environment for testing anticancer agents. nih.govnih.gov Studies have shown that drug responses in 3D models are more predictive of clinical outcomes compared to 2D cultures. nih.gov

Patient-Derived Organoids (PDOs): PDOs are grown from patients' own tumor tissues and have been shown to retain the genetic and phenotypic heterogeneity of the original tumor. icbcongress.comnih.gov Screening libraries of triazole derivatives against a panel of PDOs can facilitate personalized medicine by identifying the most effective compound for a specific patient. nih.gov

High-Throughput Screening (HTS) Platforms: The integration of organoid technology with automated imaging and analysis allows for the high-throughput screening of large compound libraries, accelerating the drug discovery process. youtube.comyoutube.com

These advanced models will provide more reliable data on the efficacy and toxicity of the triazole derivatives, enabling a more informed selection of candidates for further development.

Potential for Lead Optimization and Pre-clinical Development

Once promising hit compounds are identified through screening, a rigorous lead optimization process is necessary to improve their drug-like properties. This iterative process involves modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

For derivatives of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol, lead optimization would focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule and assessing the impact on biological activity will help in understanding the key structural requirements for potency.

Improving Physicochemical Properties: Modifications can be made to enhance solubility, permeability, and metabolic stability, which are crucial for oral bioavailability and in vivo efficacy. The polar nature of the triazole nucleus can be advantageous in this regard. nih.gov

In Vivo Efficacy and Toxicity Studies: The most promising lead compounds will be advanced to pre-clinical animal models to evaluate their therapeutic efficacy and assess their safety profile.

A successful lead optimization campaign will yield a pre-clinical candidate with a well-defined efficacy and safety profile, ready for investigational new drug (IND)-enabling studies.

Investigation into Combination Therapies and Synergistic Effects

The complexity of diseases like cancer often necessitates the use of combination therapies to achieve better treatment outcomes and overcome drug resistance. The unique mechanisms of action of 1,2,4-triazole derivatives make them attractive candidates for combination with existing therapeutic agents.

Future research should explore the synergistic effects of 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol derivatives with:

Targeted Therapies: For triazole derivatives that inhibit specific signaling pathways, combining them with other targeted agents that act on different nodes of the same or parallel pathways could lead to a more profound and durable response.

Immunotherapies: Given the emerging role of small molecules in modulating the immune system, combining a triazole derivative with an immune checkpoint inhibitor could enhance the anti-tumor immune response. nih.gov

Antifungal Agents: In the context of infectious diseases, combining a triazole with another class of antifungal, such as an echinocandin, has shown potential for synergistic activity against resistant fungal strains. nih.gov

These investigations could reveal novel therapeutic strategies with improved efficacy and a lower likelihood of resistance development.

Application in Materials Science and Other Non-Biomedical Fields (e.g., corrosion inhibition)

Beyond their biomedical potential, 1,2,4-triazole-3-thiol derivatives have demonstrated significant utility in materials science, particularly as corrosion inhibitors. The presence of heteroatoms (nitrogen and sulfur) and the aromatic triazole ring allows these molecules to adsorb onto metal surfaces and form a protective film, thereby preventing corrosion.

Future research in this area should focus on:

Mechanism of Inhibition: Detailed electrochemical studies, such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, can elucidate the mechanism of corrosion inhibition by 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol on various metals and alloys. Studies on structurally similar compounds have indicated a mixed-type inhibition mechanism with physical adsorption on the metal surface. nih.govresearchgate.netresearchgate.net

Performance in Different Environments: Evaluating the inhibitory efficiency of this compound in various corrosive media (e.g., acidic, alkaline, and saline solutions) is crucial for its practical application.

Development of Advanced Coatings: Incorporating these triazole derivatives into protective coatings could lead to the development of smart coatings with self-healing properties and long-lasting corrosion resistance. The combination of triazoles with other functional materials, such as selenium and naftoquinones, could yield sophisticated materials with applications as optical sensors. rsc.orgrsc.org

The following tables present data on the anticancer activity and corrosion inhibition of representative 1,2,4-triazole derivatives, illustrating the potential of this chemical class.

Table 1: Anticancer Activity of Representative 1,2,4-Triazole Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 8c | EGFR | 3.6 | nih.gov |

| Compound 8c | BRAF | Potent Inhibition | nih.gov |

| Compound 17l | c-Met | 0.026 | frontiersin.org |

| Compound 17l | VEGFR-2 | 2.6 | frontiersin.org |

| Compound 17l | A549 (Lung Cancer) | 0.98 | frontiersin.org |

| Compound 17l | MCF-7 (Breast Cancer) | 1.05 | frontiersin.org |

| Hydrazone 18 | IGR39 (Melanoma) | 2.0 | nih.gov |

| Compound 25 | MCF-7 (Breast Cancer) | 0.31 | acs.org |

Table 2: Corrosion Inhibition Efficiency of a 1,2,4-Triazole-3-thiol Derivative

| Inhibitor | Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | 50 | 298 | 52.27 | nih.govresearchgate.net |

| 100 | 298 | 65.45 | nih.govresearchgate.net | |

| 200 | 298 | 81.81 | nih.govresearchgate.net | |

| 300 | 298 | 89.00 | nih.govresearchgate.net | |

| 300 | 328 | 74.51 | nih.govresearchgate.net |

Q & A

Q. What are the optimal synthetic routes for 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol, and how can alkylation reactions be optimized?

The synthesis typically involves alkylation of 1,2,4-triazole precursors with allyl or ethyl halides. For example, alkylation of 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol with phenacyl bromide in alcoholic media yields S-substituted derivatives . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalyst use : Alkaline conditions (e.g., NaOH) promote thiol deprotonation, facilitating alkylation .

- Temperature control : Reactions at 60–80°C reduce side products like disulfides .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- ¹H-NMR spectroscopy : Identifies allyl (δ 5.1–5.8 ppm) and ethyl (δ 1.2–1.4 ppm) protons, with coupling patterns confirming substitution .

- Elemental analysis : Validates empirical formula (e.g., C, H, N, S content) .

- LC-MS : Detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Chromatography : TLC or HPLC monitors reaction progress and purity (>95%) .

Q. How should 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol be stored to ensure stability?

Q. What strategies address low solubility in aqueous media for biological assays?

- Co-solvents : Use DMSO (≤10% v/v) to enhance solubility without cytotoxicity .

- Derivatization : Convert the thiol group to a sulfonate or disulfide for improved hydrophilicity .

- Microwave-assisted synthesis : Enhanes crystallinity and reduces aggregation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?

Density Functional Theory (DFT) calculates:

- Electrostatic potential maps : Identify nucleophilic (thiol group) and electrophilic (triazole ring) sites .

- Frontier molecular orbitals : Predict redox behavior (e.g., HOMO-LUMO gap ~4.5 eV for triazole-thiols) .

- Binding affinities : Molecular docking simulates interactions with biological targets (e.g., enzymes) .

Q. How can reaction yields be improved for S-alkyl derivatives?

- Microwave synthesis : Reduces reaction time (10–15 minutes vs. hours) and increases yields by 15–20% .

- Mannich base formation : Introduce aminoalkyl groups via formaldehyde and secondary amines, optimizing pH (8–9) .

- Catalyst screening : Transition metals (e.g., CuI) accelerate cross-coupling reactions .

Q. What mechanistic insights explain contradictory bioactivity data in similar triazole-thiols?

- Steric effects : Bulky substituents (e.g., adamantyl) may hinder target binding despite favorable in silico predictions .

- Redox activity : Thiol-disulfide interconversion under assay conditions (e.g., pH 7.4) alters bioavailability .

- Metabolite profiling : LC-MS/MS identifies active vs. inactive metabolites in cell-based assays .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substitution patterns : Electron-withdrawing groups (e.g., Cl) at the 5-position enhance antimicrobial activity .

- Hybrid scaffolds : Incorporating benzothiazole or pyridine moieties improves selectivity for kinase inhibition .

- Thiol masking : Prodrug strategies (e.g., acetyl protection) enhance membrane permeability .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 251.74 g/mol | |

| Solubility (H₂O) | <0.1 mg/mL (25°C) | |

| logP (LogD pH 7.4) | 2.8 (Predicted via DFT) | |

| pKa (Thiol group) | ~8.5 (Titration/UV-Vis) |

Q. Table 2. Common Analytical Signatures

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H-NMR (DMSO-d6) | Allyl: δ 5.2 (m), Ethyl: δ 1.3 (t) | |

| IR | ν(S-H) 2550 cm⁻¹, ν(C=N) 1600 cm⁻¹ | |

| LC-MS (ESI+) | [M+H]⁺ = 252.1 m/z |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.